molecular formula C24H19N7S B257113 1-{[6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole

1-{[6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole

Cat. No. B257113
M. Wt: 437.5 g/mol
InChI Key: ZVOJIWUPUZTMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 1-{[6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. For example, this compound has been shown to inhibit the activity of protein kinases such as CDK2 and CDK9, which are involved in cell cycle regulation and gene transcription, respectively. It has also been shown to inhibit the activity of G protein-coupled receptors such as CXCR4, which are involved in various physiological processes such as immune response and inflammation.
Biochemical and Physiological Effects:
1-{[6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole has been shown to exhibit various biochemical and physiological effects, depending on the specific enzyme or receptor it targets. For example, the inhibition of CDK2 and CDK9 by this compound can lead to cell cycle arrest and apoptosis in cancer cells. The inhibition of CXCR4 by this compound can lead to the suppression of immune response and inflammation.

Advantages and Limitations for Lab Experiments

1-{[6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole has several advantages and limitations for lab experiments. One advantage is that it exhibits potent inhibitory activity against specific enzymes and receptors, making it a useful tool for studying their functions and potential therapeutic targets. Another advantage is that it can be used as a fluorescent probe for imaging cellular structures and processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments involving this compound. Another limitation is that it may exhibit off-target effects, which can lead to unintended consequences.

Future Directions

There are several future directions for the study of 1-{[6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole. One direction is to further elucidate its mechanism of action and identify its specific targets in cells. Another direction is to explore its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Additionally, further studies could be conducted to optimize the synthesis method and improve the potency and selectivity of this compound. Finally, this compound could be used as a starting point for the development of new chemical probes and drugs with improved properties and efficacy.

Synthesis Methods

The synthesis of 1-{[6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole is a multi-step process that involves the use of various reagents and solvents. The detailed synthesis method is beyond the scope of this paper, but it involves the condensation of 2-(2-pyridinyl)benzimidazole with 6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methanamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine).

Scientific Research Applications

1-{[6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and molecular biology. This compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including protein kinases, G protein-coupled receptors, and ion channels. It has also been studied for its potential use as a fluorescent probe for imaging cellular structures and processes.

properties

Product Name

1-{[6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole

Molecular Formula

C24H19N7S

Molecular Weight

437.5 g/mol

IUPAC Name

6-(3,4-dimethylphenyl)-3-[(2-pyridin-2-ylbenzimidazol-1-yl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C24H19N7S/c1-15-10-11-17(13-16(15)2)23-29-31-21(27-28-24(31)32-23)14-30-20-9-4-3-7-18(20)26-22(30)19-8-5-6-12-25-19/h3-13H,14H2,1-2H3

InChI Key

ZVOJIWUPUZTMPE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=C4C6=CC=CC=N6)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=C4C6=CC=CC=N6)C

Origin of Product

United States

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